molecular formula C21H23N3O B286829 N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B286829
M. Wt: 333.4 g/mol
InChI Key: MVQPJNUKDWKQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to metabolic stress, such as glucose deprivation or exercise. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Mechanism of Action

N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide activates AMPK by binding to the γ subunit of the enzyme, resulting in conformational changes that increase its activity. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in lab experiments is its specificity for AMPK activation. It has been shown to have minimal off-target effects and is a useful tool for studying the role of AMPK in cellular and physiological processes. However, one limitation of using N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is its potential toxicity at high doses. Careful dose titration and monitoring are necessary to ensure that the concentration used in experiments is within a safe range.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Further studies are needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the role of N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in inflammation and immune function. Studies have shown that AMPK activation can have anti-inflammatory effects, and N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide may have potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the downstream targets of AMPK activation by N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and their effects on cellular and physiological processes.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide involves a multi-step process, starting with the reaction of 2,5-dimethylphenylhydrazine with 2-bromoethylbenzene to form the intermediate 2-(2-ethylphenyl)hydrazine. This intermediate is then reacted with 4-chlorobutyryl chloride to form the final product, N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide. The synthesis of N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been optimized and improved over the years, resulting in higher yields and purity.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to activate AMPK in various cell types and animal models, resulting in increased glucose uptake and fatty acid oxidation. N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-(2-ethylphenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-5-17-8-6-7-9-20(17)24-16(4)18(13-22-24)21(25)23-19-12-14(2)10-11-15(19)3/h6-13H,5H2,1-4H3,(H,23,25)

InChI Key

MVQPJNUKDWKQJR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=C(C=CC(=C3)C)C)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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